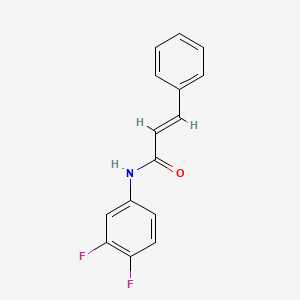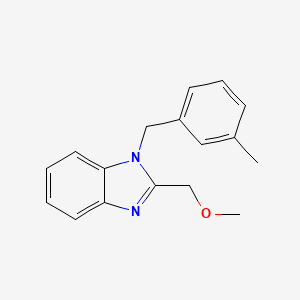
N-(3,4-difluorophenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-phenylacrylamide, also known as DFP-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acrylamide and is known to possess unique properties that make it suitable for use in various scientific studies.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide is not yet fully understood. However, studies have shown that this compound targets the microtubule network, which is essential for cell division and proliferation. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the polymerization of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-3-phenylacrylamide possesses several advantages for use in lab experiments. This compound is highly stable and has a long shelf life, making it suitable for long-term studies. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide is soluble in both organic and aqueous solvents, allowing for easy preparation of solutions for various experiments. However, one of the limitations of N-(3,4-difluorophenyl)-3-phenylacrylamide is its potential toxicity, which requires proper handling and disposal.
Orientations Futures
There are several future directions for the study of N-(3,4-difluorophenyl)-3-phenylacrylamide. One of the primary areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide and its potential use in combination with other drugs. Moreover, the development of new synthesis methods for N-(3,4-difluorophenyl)-3-phenylacrylamide may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion
In conclusion, N-(3,4-difluorophenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it suitable for use in various studies, including the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to the use of N-(3,4-difluorophenyl)-3-phenylacrylamide, its advantages and potential for future research make it a promising compound for the scientific community.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-3-phenylacrylamide involves the reaction of 3,4-difluoroaniline with cinnamoyl chloride in the presence of a base. The resulting product is then purified using a column chromatography technique to obtain the pure compound. This method has been reported to yield high purity and high yield of N-(3,4-difluorophenyl)-3-phenylacrylamide, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYNIKXHZASE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)


